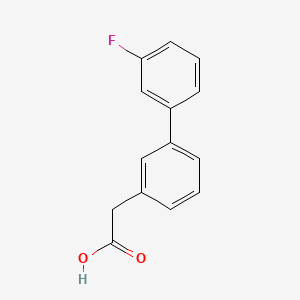

(3'-Fluoro-biphenyl-3-yl)-acetic acid

Description

Strategic Importance of Fluorine Substitution in Aromatic Systems for Chemical Research

The introduction of a fluorine atom into an aromatic system, as seen in (3'-Fluoro-biphenyl-3-yl)-acetic acid, is a widely employed strategy in modern drug discovery and materials science. nih.gov Fluorine's high electronegativity and small size impart unique properties to the parent molecule without significantly increasing its steric bulk.

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can prolong the biological half-life of a drug molecule. nih.gov

Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency. nih.gov

Lipophilicity and Permeability: The strategic placement of fluorine can modulate a molecule's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. This can improve a compound's ability to cross cell membranes.

Conformational Control: The electronic effects of fluorine can influence the preferred conformation of a molecule, which can be crucial for its biological activity. elsevierpure.com

The meta-position of the fluorine atom in the 3'-position of the biphenyl (B1667301) scaffold in the target molecule is particularly noteworthy. This placement can influence the electronic distribution and conformation of the entire biphenyl system, potentially leading to unique biological activities compared to other positional isomers. nih.gov

| Property Influenced by Fluorination | Effect on Molecular Behavior |

| Metabolic Stability | Increased resistance to enzymatic degradation |

| Target Binding Affinity | Enhanced through various non-covalent interactions |

| Lipophilicity | Modulated to improve membrane permeability |

| Molecular Conformation | Altered to favor biologically active shapes |

Role of the Acetic Acid Moiety in Modulating Molecular Interactions and Reactivity

The acetic acid group (-CH₂COOH) is a common functional group in many biologically active compounds, including a class of non-steroidal anti-inflammatory drugs (NSAIDs). ontosight.ai This moiety is ionizable at physiological pH, which can significantly impact a molecule's solubility and its ability to interact with biological targets.

The carboxylic acid can act as a hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in protein binding pockets. nih.gov This is a key feature for the biological activity of many drugs. Furthermore, the acetic acid group provides a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives such as esters and amides, which can be used to fine-tune the compound's properties. mdpi.com

Overview of Research Trajectories for Fluorinated Biphenyl Acetic Acid Derivatives

Research into fluorinated biphenyl acetic acid derivatives has primarily focused on their potential as therapeutic agents, particularly as anti-inflammatory drugs. ontosight.ai The general synthetic strategy to access these compounds often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the central biphenyl core. nih.govrsc.org

For the synthesis of this compound, a plausible route would involve the Suzuki-Miyaura coupling of a (3-fluorophenyl)boronic acid with a (3-(bromomethyl)phenyl)acetic acid derivative, or a similar combination of reactants. The development of efficient and selective catalytic systems for such cross-coupling reactions remains an active area of research.

Future research on this compound and its analogues could explore several avenues:

Detailed Biological Screening: A thorough investigation of its biological activity against a panel of targets, particularly those relevant to inflammation and pain.

Structural and Conformational Analysis: In-depth studies using techniques like X-ray crystallography and NMR spectroscopy to understand its three-dimensional structure and conformational preferences.

Mechanistic Studies: Probing the mechanism of action by which it might exert any observed biological effects.

Derivative Synthesis: The synthesis and evaluation of a library of derivatives to establish structure-activity relationships (SAR) and optimize its properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(3-fluorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMCIAQLNFOHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362613 | |

| Record name | (3'-Fluoro-biphenyl-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-86-4 | |

| Record name | (3'-Fluoro-biphenyl-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 3 Fluoro Biphenyl 3 Yl Acetic Acid and Its Derivatives

Positional Isomerism and its Influence on Molecular Recognition

The precise placement of substituents on the biphenyl (B1667301) scaffold is a critical determinant of a molecule's three-dimensional shape and its ability to interact with biological targets. In the case of (3'-Fluoro-biphenyl-3-yl)-acetic acid, altering the position of either the fluoro group or the acetic acid moiety can lead to significant changes in biological activity.

The spatial arrangement of functional groups influences how a molecule fits into a binding pocket and aligns with key interaction points. Studies on positional isomers of other biphenyl-containing compounds have demonstrated that even subtle shifts in substituent placement can dramatically alter efficacy. For example, moving a key hydrophobic or hydrophilic group can impact antimicrobial activity against different bacterial strains by changing how the molecule disrupts the cellular membrane nih.gov.

| Compound | Observed Metabolic Fate | Implication for SAR |

|---|---|---|

| Biphenyl-4-carboxylic acid | Completely transformed via hydroxylation | Baseline for metabolic stability |

| 2'-Fluoro-biphenyl-4-carboxylic acid | Slower transformation to hydroxylated products compared to non-fluorinated analog ucd.ie | Positional isomerism affects the rate of metabolism |

| 3'-Fluoro-biphenyl-4-carboxylic acid | Slower transformation to hydroxylated products compared to non-fluorinated analog ucd.ie | The 3'-position provides some metabolic shielding |

| 4'-Fluoro-biphenyl-4-carboxylic acid | Prevents oxidative transformation at the 4'-position | Strategic placement can block specific metabolic pathways |

Electronic and Steric Effects of the 3'-Fluoro Group on Molecular Interactions

The introduction of a fluorine atom at the 3'-position imparts specific electronic and steric properties that significantly modulate the molecule's interactions. Fluorine is the most electronegative element, and its presence on an aromatic ring creates a strong inductive electron-withdrawing effect. This alters the electron density distribution across the biphenyl system, influencing properties such as the acidity (pKa) of the carboxylic acid group and the potential for aromatic interactions (e.g., π-π stacking or cation-π interactions).

The high electronegativity of fluorine can also lead to the formation of specific, favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, which can enhance binding affinity.

From a steric perspective, fluorine is relatively small, with a van der Waals radius of only 1.47 Å, which is slightly larger than that of hydrogen (1.2 Å) researchgate.net. This minimal steric bulk means that a fluoro group can often be substituted for a hydrogen atom without causing significant steric clashes in a binding site. This allows for the modulation of electronic properties with minimal structural perturbation, a strategy widely employed in medicinal chemistry. The small size and high electronegativity of fluorine are key attributes that can be leveraged to fine-tune a molecule's interaction with its biological target and improve its metabolic stability.

Conformational Analysis of the Biphenyl Scaffold and Acetic Acid Arm

Biphenyl Torsion Angle : The two phenyl rings of the biphenyl core are generally not coplanar in solution due to steric hindrance between the ortho-hydrogens. The degree of twist is defined by the dihedral (or torsion) angle. While the 3'-fluoro group is not in an ortho position and thus does not create a high rotational barrier, the inherent twist of the biphenyl system is a key conformational feature. pharmaguideline.com Computational and X-ray diffraction studies on similar fluorinated biphenyls show that this dihedral angle is typically in the range of 38-40°, representing a compromise between electronic conjugation (favoring planarity) and steric repulsion (favoring a twist). acs.org

Acetic Acid Arm Orientation : The acetic acid side chain also has rotational freedom. The conformation of the carboxylic acid group itself is critical, with a strong preference for the syn conformation (where the acidic proton is eclipsed with the carbonyl group) in the gas phase. However, in an aqueous solution, the energy barrier to the anti conformation is reduced, and the anti state may even be favored due to more stable interactions with water molecules. nih.gov The orientation of the entire acetic acid arm relative to the phenyl ring to which it is attached is also a crucial parameter that influences how the molecule presents its key hydrogen-bonding and charged groups to a receptor.

| Parameter | Description | Typical Values/States | Significance |

|---|---|---|---|

| Biphenyl Dihedral Angle | The angle of twist between the two phenyl rings. | ~38-40° for related compounds acs.org | Defines the overall 3D shape and distance between substituents on different rings. |

| Carboxyl Torsion (O=C-O-H) | The dihedral angle within the carboxylic acid group. | syn (preferred), anti (accessible in solution) nih.gov | Determines the directionality of hydrogen bond donation from the hydroxyl group. |

Role of the Carboxylic Acid Functionality in Hydrogen Bonding and Charge Interactions

The carboxylic acid group is a pivotal functional group in many pharmacologically active molecules, including arylalkanoic acids. pharmacy180.com Its importance stems from its ability to act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via both the carbonyl and hydroxyl oxygens).

At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion (-COO⁻). This negatively charged group is crucial for forming strong ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in a protein's binding site. These charge-based interactions are often a primary determinant of binding affinity. researchgate.net

Furthermore, the carboxylic acid functionality significantly increases the polarity and water solubility of the molecule, which can influence its pharmacokinetic properties, including absorption and distribution. ajgreenchem.com The essential role of this group is highlighted by the fact that replacing it with other acidic functionalities often leads to a decrease in biological activity. pharmacy180.com

Rational Design Principles for Modulating Reactivity and Specificity through Structural Modifications

Rational design of new analogues based on the this compound scaffold involves systematic structural modifications to probe and optimize interactions with a biological target. Key strategies include:

Biphenyl Ring Modifications : The biphenyl scaffold offers multiple positions for substitution to explore how changes in steric bulk, lipophilicity, and electronics affect activity. One could introduce small, well-characterized groups like methyl or additional fluoro or chloro groups at various positions on either ring to map the steric and electronic requirements of the binding pocket.

Fluoro Group Repositioning : Moving the fluoro substituent to other positions (e.g., 2', 4', 4, 5) would generate a series of isomers to systematically probe the effect of positional isomerism on activity and metabolic stability.

Acetic Acid Chain Homologation : Increasing the length of the alkyl chain between the phenyl ring and the carboxylic acid (e.g., to a propionic or butyric acid) would alter the distance between the aromatic scaffold and the acidic center, which can be critical for optimal binding. pharmacy180.com

Bioisosteric Replacement of the Carboxylic Acid : If the high acidity of the carboxylic acid is problematic (e.g., leading to side effects), it can be replaced with bioisosteres. These are functional groups that possess similar physicochemical properties and can maintain key binding interactions. Common acidic bioisosteres include tetrazoles and acyl sulfonamides, which can mimic the charge and hydrogen-bonding pattern of the original carboxylate group but with different electronic and solubility profiles.

Computational Approaches to SAR Elucidation (e.g., molecular descriptors, QSAR)

Computational chemistry provides powerful tools for understanding and predicting the SAR of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary approach. In QSAR, the biological activity of a series of related compounds is correlated with their calculated physicochemical properties, known as molecular descriptors. For biphenyl acetic acid derivatives, relevant descriptors often include:

Electronic Descriptors : Dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and partial atomic charges. These describe the molecule's electronic distribution and reactivity.

Steric Descriptors : Molecular volume, surface area, and specific geometric parameters (e.g., Verloop steric parameters). These quantify the size and shape of the molecule.

By generating a statistically significant mathematical model (a QSAR equation), researchers can predict the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis. Both 2D- and 3D-QSAR methods have been successfully applied to series of biphenyl derivatives to guide the design of new inhibitors. nih.govresearchgate.net

Other computational methods like Density Functional Theory (DFT) can be used to accurately calculate ground-state properties such as the HOMO-LUMO gap and dipole moment. Molecular Dynamics (MD) simulations can explore the conformational landscape of the molecule over time in a simulated solvent environment, revealing its flexibility and preferred shapes, which is crucial for understanding how it might adapt to a binding site.

| Descriptor Type | Example Descriptor | Property Measured |

|---|---|---|

| Electronic | Dipole Moment Z Component | Charge distribution along an axis |

| Electronic | VAMP HOMO | Energy of the highest occupied molecular orbital |

| Steric | Inertia Moment 2 Length | A measure of molecular size and shape |

| Lipophilicity | LogP | Hydrophobicity/hydrophilicity balance |

Mechanistic Investigations of 3 Fluoro Biphenyl 3 Yl Acetic Acid in Biological Systems

In Vitro Biotransformation Pathways and Metabolite Profiling

The biotransformation of "(3'-Fluoro-biphenyl-3-yl)-acetic acid" is anticipated to proceed through well-established Phase I and Phase II metabolic reactions, which serve to increase the compound's polarity and facilitate its excretion.

Phase I metabolism of aromatic compounds like biphenyl (B1667301) derivatives primarily involves oxidative reactions, with hydroxylation being the most prominent pathway. nih.govnih.gov For "this compound," aromatic hydroxylation is the expected major initial metabolic step. The fluorine atom, being a strong electron-withdrawing group, can influence the regioselectivity of this oxidation on both phenyl rings.

Studies on analogous fluorinated biphenyls using microbial systems, which are often used as models for mammalian metabolism, have demonstrated that hydroxylation is a primary transformation. nih.govresearchgate.net For instance, the fungus Cunninghamella elegans metabolizes 4-fluorobiphenyl (B1198766) predominantly to 4-fluoro-4'-hydroxybiphenyl, alongside other mono- and dihydroxylated products. nih.gov This suggests that the biphenyl rings of "this compound" are susceptible to hydroxylation at various positions, leading to the formation of several phenolic metabolites. The strategic placement of fluorine can also serve to block metabolically labile sites; research has shown that fluorinating a known site of oxidation can inhibit metabolism at that position, thereby increasing the compound's metabolic stability. researchgate.netacs.org

Table 1: Predicted Phase I Metabolites of this compound

| Parent Compound | Predicted Reaction | Potential Metabolite(s) |

|---|---|---|

| This compound | Aromatic Hydroxylation | Hydroxy-(3'-fluoro-biphenyl-3-yl)-acetic acids |

Note: The precise positions of hydroxylation require experimental confirmation.

The oxidative metabolism of biphenyl and its derivatives is predominantly catalyzed by the superfamily of heme-thiolate enzymes known as Cytochrome P450s (CYPs). nih.gov These enzymes are responsible for the monooxygenation of a vast array of xenobiotics. It is highly probable that CYP enzymes are the primary catalysts for the hydroxylation of "this compound." Different CYP isozymes (e.g., CYP1A, CYP2B, CYP2C, CYP3A) exhibit varying substrate specificities, and the specific isozymes involved in the metabolism of this compound would need to be identified through in vitro studies using human liver microsomes or recombinant CYP enzymes. drugbank.comresearchgate.net

The CYP-mediated hydroxylation of aromatic rings can proceed through the formation of highly reactive arene oxide intermediates. While these intermediates can rearrange to form stable hydroxylated metabolites, they can also bind covalently to cellular macromolecules like proteins and DNA, potentially leading to toxicity. To date, no specific studies have been published that identify or characterize reactive intermediates formed during the biotransformation of "this compound."

Following Phase I oxidation, the resulting hydroxylated metabolites, as well as the parent compound via its carboxylic acid group, are expected to undergo Phase II conjugation reactions. These pathways further increase water solubility and facilitate elimination.

Based on studies with analogous compounds, the primary conjugation pathways would be glucuronidation and sulfation. nih.govresearchgate.net

Glucuronidation: The carboxylic acid moiety of the parent compound is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. Phenolic metabolites produced in Phase I are also excellent substrates for UGTs, forming ether glucuronides.

Sulfation: The hydroxylated metabolites can be conjugated with a sulfonate group by sulfotransferases (SULTs) to form sulfate (B86663) esters.

The biotransformation of 4-fluorobiphenyl in Cunninghamella elegans was shown to produce both sulfate and β-glucuronide conjugates, supporting the likelihood of these pathways for other fluorinated biphenyls. nih.gov

Table 2: Predicted Phase II Conjugates of this compound and its Metabolites

| Substrate | Conjugation Reaction | Product |

|---|---|---|

| This compound | Glucuronidation | (3'-Fluoro-biphenyl-3-yl)-acetyl-glucuronide |

| Hydroxy-(3'-fluoro-biphenyl-3-yl)-acetic acid | Glucuronidation | Hydroxy-(3'-fluoro-biphenyl-3-yl)-acetic acid ether glucuronide |

Elucidation of Phase I Metabolic Reactions (e.g., hydroxylation, oxidation, reduction)

Cellular Permeability and Transport Mechanisms Studies

The ability of "this compound" to cross biological membranes is a critical determinant of its access to intracellular targets and metabolic enzymes. As a molecule with a pKa value typical of carboxylic acids (predicted around 4.2), its charge state and, consequently, its permeability will be highly pH-dependent. chemicalbook.com

At physiological pH (approx. 7.4), the carboxylic acid group will be predominantly deprotonated and negatively charged, which generally limits passive diffusion across the lipid bilayer of cell membranes. However, the un-ionized, more lipophilic form of the acid, present in smaller proportions, can permeate membranes via passive diffusion. The permeability of acetic acid itself has been shown to conform to free-surface-area theory across lipid bilayers. nih.gov

In addition to passive diffusion, it is plausible that carrier-mediated transport mechanisms are involved. Given its structure, potential transporters could include members of the monocarboxylate transporter (MCT) family or organic anion transporter (OAT) families, which are responsible for the cellular uptake and efflux of a wide range of acidic molecules. The fluorine atom may also influence membrane permeability through interactions with the lipid bilayer. acs.org Definitive characterization of these mechanisms would require specific in vitro transport assays using cell lines expressing relevant transporters, such as Caco-2 cells.

Molecular Target Identification and Engagement Methodologies

Identifying the specific molecular targets of "this compound" is essential for understanding its pharmacological effects. A common strategy for initial target identification is to examine structurally similar compounds with known biological activities.

"this compound" is a structural analogue of several non-steroidal anti-inflammatory drugs (NSAIDs). Notably, it shares the biphenyl acetic acid core with Felbinac (biphenyl-4-yl-acetic acid) and is closely related to Flurbiprofen ((±)-2-(2-fluoro-biphenyl-4-yl)propionic acid). nih.govmdpi.com Both Felbinac and Flurbiprofen are known inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the inflammatory pathway.

This structural similarity strongly suggests that COX enzymes are primary potential molecular targets for "this compound." Methodologies to confirm this hypothesis and evaluate target engagement would include:

In Vitro Enzyme Inhibition Assays: Measuring the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes to determine its potency (IC₅₀) and selectivity.

Binding Assays: Using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure the binding affinity of the compound to the target enzymes.

Cell-Based Assays: Quantifying the inhibition of prostaglandin (B15479496) production (the downstream products of COX activity) in cell lines stimulated with inflammatory agents.

Computational Modeling: Employing molecular docking studies to predict the binding mode and interactions of the compound within the active site of COX enzymes.

Affinity-Based Probes and Chemoproteomics for Target Deconvolution

To identify the cellular targets of This compound , a powerful strategy involves the design and application of affinity-based probes coupled with chemoproteomic techniques. This approach aims to isolate and identify proteins that directly interact with the compound.

An affinity-based probe for This compound would typically be synthesized by chemically modifying the parent compound to include two key functionalities: a reactive group and a reporter tag. The reactive group is designed to form a covalent bond with interacting proteins upon activation (e.g., by UV light for photo-affinity probes), while the reporter tag (e.g., biotin (B1667282) or a clickable alkyne) enables the subsequent enrichment and identification of these protein targets.

Once the probe is introduced into a relevant biological system (e.g., cell lysate or intact cells), it will bind to its protein targets. Following activation of the reactive group, the covalently linked protein-probe complexes can be captured using affinity purification methods, such as streptavidin beads for biotinylated probes. The enriched proteins are then digested and identified using mass spectrometry-based proteomics. This unbiased approach can reveal the direct molecular targets of This compound , providing crucial insights into its mechanism of action.

Table 1: Hypothetical Data from a Chemoproteomics Experiment with a this compound-based Probe

| Protein ID | Protein Name | Enrichment Ratio (Probe/Control) | Putative Function |

| P12345 | Example Protein 1 | 15.2 | Kinase |

| Q67890 | Example Protein 2 | 12.8 | Transcription Factor |

| A1B2C3 | Example Protein 3 | 9.5 | Ion Channel |

This table represents a hypothetical outcome to illustrate the type of data generated from such an experiment.

Ligand-Protein Interaction Studies via Biophysical Techniques

Following the identification of potential protein targets through chemoproteomics, the direct interaction between This compound and these proteins would need to be validated and characterized using various biophysical techniques. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Commonly employed biophysical techniques include:

Surface Plasmon Resonance (SPR): This technique can measure the real-time binding and dissociation of the compound to a protein immobilized on a sensor chip, providing kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding interface at an atomic level by monitoring chemical shift perturbations in the protein's spectrum upon addition of the ligand.

X-ray Crystallography: If the protein-ligand complex can be crystallized, X-ray crystallography can reveal the precise three-dimensional structure of the binding site and the orientation of the bound compound.

Table 2: Illustrative Biophysical Data for the Interaction of this compound with a Putative Target Protein

| Technique | Parameter | Value |

| Surface Plasmon Resonance (SPR) | KD (μM) | 5.8 |

| Isothermal Titration Calorimetry (ITC) | KD (μM) | 6.2 |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1:1 |

This table presents example data to demonstrate the quantitative nature of biophysical interaction studies.

Elucidation of Biochemical Cascades Affected by this compound

Once the direct molecular targets are confirmed, the next step is to investigate the downstream biochemical cascades that are modulated by the interaction of This compound with its target(s). This involves a combination of cellular and molecular biology techniques.

For instance, if the identified target is a specific enzyme, researchers would investigate changes in the levels of its substrates and products within cells treated with the compound. If the target is a receptor, downstream signaling pathways involving second messengers and protein phosphorylation cascades would be examined. Techniques such as Western blotting, ELISA, and mass spectrometry-based phosphoproteomics can be used to monitor the activation or inhibition of key signaling proteins.

Furthermore, gene expression profiling using techniques like RNA sequencing (RNA-seq) can provide a global view of the transcriptional changes induced by the compound, offering clues about the broader cellular processes and pathways that are affected.

Investigation of Enantioselective Metabolic Processes (if chiral derivatives are considered)

This compound itself is not chiral. However, if chiral derivatives of this compound were to be synthesized and evaluated, it would be crucial to investigate their enantioselective metabolic processes. The two enantiomers of a chiral molecule can exhibit different pharmacokinetic and pharmacodynamic properties due to stereospecific interactions with enzymes and receptors.

Computational Chemistry and Cheminformatics Applied to 3 Fluoro Biphenyl 3 Yl Acetic Acid

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical (QM) methods are fundamental to understanding the electronic characteristics of a molecule. For (3'-Fluoro-biphenyl-3-yl)-acetic acid, Density Functional Theory (DFT) is a commonly employed method to investigate its electronic structure, bonding, and reactivity. DFT calculations can elucidate how the fluorine atom's high electronegativity influences the electron distribution across the biphenyl (B1667301) system. This substitution can create a dipole moment and alter the molecule's electrostatic potential, which is crucial for its interaction with biological targets.

Key parameters derived from QM studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies greater stability. Analysis of the Molecular Electrostatic Potential (MEP) map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the carboxylic acid group and the fluorine atom are expected to be regions of high negative potential.

Table 1: Predicted Quantum Mechanical Properties

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ~5-6 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | Non-zero, influenced by fluorine | Affects polarity, solubility, and intermolecular interactions. |

| Electron Affinity (EA) | Calculated from ELUMO | Measure of the ability to accept an electron. |

| Ionization Potential (IP) | Calculated from EHOMO | Energy required to remove an electron. |

| Molecular Electrostatic Potential (MEP) | Negative potential near oxygen and fluorine atoms | Predicts sites for non-covalent interactions with biological targets. |

Note: The values presented are representative estimates for a molecule of this class, based on DFT calculations for similar structures.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

When simulated in an explicit solvent like water, MD can reveal crucial details about solvation and intermolecular interactions. The simulations can show how water molecules arrange around the polar carboxylic acid group and the fluorine atom, forming hydrogen bonds and influencing the compound's solubility. Understanding these solvent interactions is vital for predicting how the molecule will behave in a physiological environment. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used to approximate solvent effects with less computational expense.

Table 2: Key Parameters Analyzed in MD Simulations

| Parameter | Description | Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Indicates the structural stability of the molecule during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule, such as the acetic acid side chain. |

| Dihedral Angle Distribution | Tracks the rotation around the bond connecting the two phenyl rings. | Reveals the preferred conformations and rotational freedom of the biphenyl core. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Provides information about the molecule's exposure to the solvent and potential for interactions. |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds between the molecule and solvent. | Quantifies the strength of solute-solvent interactions, which is related to solubility. |

Prediction of Molecular Properties for Design and Optimization

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate a molecule's structural features with its physicochemical properties. For this compound, QSPR models can predict a range of properties essential for drug design and optimization. These predictions help in the early assessment of a compound's drug-like qualities, guiding synthetic efforts toward molecules with more favorable profiles.

Important properties include lipophilicity (logP), which affects membrane permeability and solubility; topological polar surface area (TPSA), which correlates with transport properties; and molecular weight. The "Rule of Five," a well-known guideline in drug discovery, utilizes these properties to estimate the oral bioavailability of a compound. Predicting these values in silico allows for rapid screening of virtual compounds and prioritization of synthetic targets.

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Importance in Drug Design |

|---|---|---|

| Molecular Weight | 230.23 g/mol | Influences absorption and distribution; typically <500 Da for oral drugs. |

| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | Measures lipophilicity; affects absorption, distribution, and metabolism. |

| Topological Polar Surface Area (TPSA) | ~37.3 Ų | Correlates with membrane permeability and oral bioavailability. |

| Number of Hydrogen Bond Donors | 1 (from -COOH) | Influences solubility and binding to target proteins. |

| Number of Hydrogen Bond Acceptors | 2 (from C=O, O-H) | Influences solubility and binding to target proteins. |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |

Note: Values are calculated using standard cheminformatics software and may vary slightly between different prediction algorithms.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, both ligand-based and structure-based approaches can be employed.

Ligand-Based Virtual Screening (LBVS) is used when the three-dimensional structure of the target is unknown. This method relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. A known active molecule (a ligand) is used as a template to search for other compounds with similar shapes, sizes, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).

Structure-Based Virtual Screening (SBVS) is employed when the 3D structure of the biological target (e.g., a protein or enzyme) is known. This approach involves docking the candidate molecule, this compound, into the binding site of the target. Docking algorithms predict the preferred orientation and conformation of the molecule within the binding site and estimate the binding affinity using a scoring function. This allows for the identification of potential interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex.

Table 4: Comparison of Virtual Screening Methodologies

| Feature | Ligand-Based Virtual Screening | Structure-Based Virtual Screening |

|---|---|---|

| Requirement | A set of known active ligands. | 3D structure of the biological target. |

| Principle | Similarity to known active compounds. | Complementarity of shape and chemistry to the target's binding site. |

| Primary Method | Pharmacophore modeling, 2D/3D similarity searching. | Molecular docking and scoring. |

| Application for this Compound | Identifying analogs with similar pharmacophoric features (aromatic rings, H-bond donor/acceptor). | Predicting binding mode and affinity to a specific protein target. |

| Potential Outcome | Discovery of novel scaffolds with similar activity. | Rational design of more potent inhibitors based on predicted interactions. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Design Iterations

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate early in the discovery process is critical to avoid late-stage failures. In silico ADME models use computational algorithms to forecast these properties based on the molecule's structure.

For this compound, these models can predict its potential for oral absorption, its likelihood of crossing the blood-brain barrier (BBB), and its susceptibility to metabolism by cytochrome P450 (CYP) enzymes. The fluorine atom is often introduced to block sites of metabolism, potentially increasing the compound's half-life. Models can also predict potential liabilities, such as inhibition of key drug-metabolizing enzymes or interaction with transporters like P-glycoprotein. These predictions guide medicinal chemists in modifying the structure to improve its pharmacokinetic profile.

Table 5: Predicted ADME Profile

| ADME Property | Prediction | Implication for Drug Development |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | May be suitable for targeting the central nervous system, or this could be an undesirable side effect. |

| CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., 2C9, 2C19) | Risk of drug-drug interactions; may require structural modification. |

| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate | Lower likelihood of being actively pumped out of cells, which can be beneficial for efficacy. |

| Hepatotoxicity | Low to moderate risk | Indicates the potential for liver toxicity, requiring experimental validation. |

Note: These are general predictions from common in silico models and require experimental verification.

Cheminformatics Approaches for Chemical Space Exploration and Analog Generation

Cheminformatics provides the tools to navigate and understand the vastness of "chemical space"—the theoretical collection of all possible molecules. For this compound, these tools can be used to explore its neighborhood in chemical space to identify structurally similar compounds (analogs) with potentially improved properties.

This exploration typically begins by representing molecules numerically, often using molecular fingerprints, which are bit strings that encode structural features. Large libraries of compounds can then be compared to the parent molecule based on the similarity of their fingerprints. Dimensionality reduction techniques, such as Principal Component Analysis (PCA), are used to visualize the chemical space in two or three dimensions, allowing researchers to see the diversity of a compound library and identify areas for further exploration. This process facilitates the generation of novel analogs by suggesting modifications, such as changing substituent positions or replacing functional groups, to systematically probe the structure-activity relationship (SAR).

Table 6: Common Molecular Fingerprints for Chemical Space Analysis

| Fingerprint Type | Description | Typical Use |

|---|---|---|

| MACCS Keys | A set of 166 predefined structural fragments. | General-purpose similarity searching and diversity analysis. |

| Extended-Connectivity Fingerprints (ECFP) | Circular fingerprints that encode the local environment around each atom up to a certain radius. | Highly effective for identifying structurally similar compounds and building machine learning models. |

| Atom-Pair Fingerprints | Encodes all pairs of atoms and the bond distance between them. | Captures both local and long-range structural features. |

| Topological Torsion Fingerprints | Encodes sequences of four bonded atoms, describing torsional aspects of the molecule. | Useful for representing molecular shape and conformational flexibility. |

Machine Learning Applications in Predicting Reactivity and Biological Activity

Machine learning (ML) is revolutionizing drug discovery by enabling the creation of predictive models from large chemical datasets. These models can learn complex relationships between a molecule's structure and its properties, such as chemical reactivity and biological activity.

For this compound, ML models can be trained to predict its reactivity in various chemical transformations, potentially identifying sites susceptible to metabolic attack or degradation. This is achieved by representing the molecule with descriptors (fingerprints or quantum mechanical properties) and training algorithms like Random Forest, Support Vector Machines, or Deep Neural Networks on datasets of known reactions.

Similarly, ML can predict the biological activity of the compound against various targets. By training on large bioactivity databases (like ChEMBL or PubChem), models can predict whether the molecule is likely to be active against a specific protein target, or even predict its broader activity profile (e.g., as an anti-inflammatory or anti-cancer agent). These predictions help prioritize experimental testing and guide the design of new molecules with enhanced potency and selectivity.

Table 7: Machine Learning Models and Their Applications

| Machine Learning Model | Description | Application for this compound |

|---|---|---|

| Random Forest (RF) | An ensemble method using multiple decision trees to improve prediction accuracy and control over-fitting. | Predicting biological activity (e.g., active/inactive) or QSAR properties (e.g., logP). |

| Support Vector Machines (SVM) | A supervised learning model that finds a hyperplane to classify data points into different categories. | Classifying compounds as toxic or non-toxic, or as binders to a specific target. |

| Deep Neural Networks (DNN) | Multi-layered neural networks capable of learning highly complex, non-linear patterns from data. | Predicting bioactivity from raw structural representations (e.g., SMILES strings), predicting reaction outcomes. |

| Gradient Boosting Machines (GBM) | An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. | High-accuracy prediction of quantitative properties like binding affinity (pIC50) or reaction yield. |

Table of Mentioned Compounds

| Compound Name |

|---|

Applications of 3 Fluoro Biphenyl 3 Yl Acetic Acid in Chemical Biology and Material Sciences

Development as a Chemical Probe for Investigating Biological Processes

While direct and extensive studies detailing the use of (3'-Fluoro-biphenyl-3-yl)-acetic acid as a chemical probe are not widely available in public literature, its structural characteristics suggest its potential in this arena. The biphenyl (B1667301) scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability and binding affinity to proteins. These features are highly desirable in the design of chemical probes to investigate biological pathways.

The acetic acid functional group provides a reactive handle for the attachment of reporter groups, such as fluorophores or affinity tags, which are essential for the visualization and identification of target interactions within a biological system. The strategic placement of the fluoro group on the biphenyl ring can also influence the molecule's electronic properties and lipophilicity, which are critical parameters for cell permeability and target engagement.

Utility as a Precursor in the Synthesis of Diverse Organic Molecules

One of the primary and well-documented applications of this compound is its role as a precursor or intermediate in the synthesis of more complex organic molecules. The carboxylic acid group is a versatile functional group that can be readily converted into a wide range of other functionalities, including esters, amides, and alcohols. This reactivity allows for its incorporation into larger molecular frameworks.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the synthesis of the fluorinated biphenyl core of this molecule. Subsequently, the acetic acid side chain can be elongated or modified to generate a library of derivatives for screening in various applications. Chemical suppliers list this compound as a building block, underscoring its role in the synthetic community for creating novel compounds for research and development.

Contributions to Ligand Discovery and Optimization for Protein Targets

The structural motifs present in this compound are highly relevant to ligand discovery and optimization. The biphenyl core provides a rigid scaffold that can orient functional groups in a defined three-dimensional space, facilitating specific interactions with the binding sites of protein targets. The strategic fluorination can enhance binding affinity through favorable electrostatic interactions and can also block metabolic pathways, leading to improved pharmacokinetic properties of a potential drug candidate.

Although specific examples of ligands developed directly from this compound for particular protein targets are not prominently featured in available research, the broader class of fluorinated biphenyl compounds has been extensively explored in drug discovery. For instance, derivatives of biphenyl acetic acid have been investigated for their analgesic and anti-inflammatory properties. The core structure of this compound serves as a valuable starting point for medicinal chemists to design and synthesize new ligands with tailored properties for a wide array of protein targets.

Role in Agrochemical Research and Development

Organofluorine compounds play a significant role in the modern agrochemical industry due to their ability to enhance the efficacy and selectivity of active ingredients. The introduction of fluorine can lead to increased biological activity, improved metabolic stability, and altered physical properties that are beneficial for herbicides, insecticides, and fungicides.

While specific agrochemical products containing this compound are not publicly documented, its chemical structure is consistent with moieties found in some agrochemicals. The biphenyl acetic acid framework is a known scaffold in certain classes of herbicides. The fluorine substituent can contribute to the molecule's herbicidal activity and its environmental persistence. Therefore, this compound is considered a valuable intermediate for the synthesis and discovery of new agrochemical candidates.

Applications in Polymer Science and Advanced Materials Design

The application of this compound in polymer science and advanced materials is an emerging area of interest. The rigid biphenyl unit can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. The presence of the fluorine atom can impart desirable properties such as hydrophobicity, chemical resistance, and specific optical or electronic characteristics.

The carboxylic acid group provides a point of attachment for polymerization reactions, allowing it to be used as a monomer or a functional additive in the creation of specialty polymers. While detailed studies on polymers derived specifically from this compound are limited, the broader field of fluorinated polymers and materials containing biphenyl units is well-established, suggesting potential avenues for the future application of this compound in this domain.

Use in the Synthesis of Specialty Chemicals

This compound serves as a key building block in the synthesis of various specialty chemicals. These are chemicals produced for specific, often high-value, applications. The unique combination of the fluorinated biphenyl core and the reactive acetic acid side chain makes it a versatile starting material for producing compounds with tailored properties for use in areas such as electronics, liquid crystals, and performance dyes. The synthesis of such specialty chemicals often involves multi-step processes where the distinct reactivity of different parts of the molecule is exploited to build up complex structures.

Future Directions and Emerging Research Avenues for 3 Fluoro Biphenyl 3 Yl Acetic Acid Research

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

The synthesis of biphenyl (B1667301) compounds has traditionally involved methods that can be environmentally taxing. lookchem.com Modern synthetic chemistry is increasingly focused on developing sustainable and "green" methodologies. For (3'-Fluoro-biphenyl-3-yl)-acetic acid, future research will likely concentrate on optimizing its synthesis, often achieved via Suzuki-Miyaura cross-coupling reactions, by applying green chemistry principles. lookchem.comresearchgate.netnih.gov This involves using environmentally benign solvents like water, employing recyclable catalysts, and designing processes that are atom-economical. researchgate.netresearchgate.net The goal is to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency, making the production process more sustainable. lookchem.comflinders.edu.au

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of aryl halides and boronic acids. |

| Atom Economy | Optimizing reaction conditions (e.g., in Suzuki-Miyaura coupling) to maximize the incorporation of starting materials into the final product. lookchem.com |

| Less Hazardous Chemical Syntheses | Replacing toxic solvents and reagents with safer alternatives. |

| Designing Safer Chemicals | Modifying the molecular structure to reduce intrinsic toxicity while maintaining or enhancing efficacy. |

| Safer Solvents and Auxiliaries | Utilizing water as a solvent for coupling reactions, which is a key aspect of green synthesis for biphenyl derivatives. researchgate.netresearchgate.net |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. researchgate.net |

| Use of Catalysis | Employing highly efficient and recyclable catalysts, such as palladium nanoparticles on various supports, to minimize waste. researchgate.netmdpi.com |

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery of new drug candidates can be significantly accelerated through automation and high-throughput screening (HTS). bmglabtech.comwikipedia.org Automated synthesis platforms can rapidly generate a large library of derivatives of this compound by systematically varying substituents on the biphenyl core. chemrxiv.org

These compound libraries can then be subjected to HTS, a process that uses robotics and advanced data processing to test millions of compounds for their biological activity against specific targets in a short period. wikipedia.orgnih.gov This approach allows for the rapid identification of "hits" or "leads"—compounds that show a desired effect and can be further optimized. bmglabtech.com For instance, a library of this compound analogs could be screened for enhanced inhibitory activity against cyclooxygenase (COX) enzymes or for novel activities against other biological targets. researchgate.netrsc.org

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

A deep understanding of the chemical properties and biological interactions of this compound requires sophisticated analytical techniques. Advanced spectroscopic methods are crucial for elucidating reaction mechanisms and characterizing molecular structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of synthesized analogs and to study the dynamics of their interaction with biological targets like proteins.

Mass Spectrometry (MS): Provides precise molecular weight information and can be used to identify metabolites and degradation products.

X-ray Crystallography: Can determine the three-dimensional structure of the molecule and its complexes with target proteins, offering invaluable insights for structure-based drug design.

MicroScale Thermophoresis (MST): A technique used to quantify interactions between small molecules and macromolecules in solution, providing data on binding affinity. nih.gov

By applying these techniques, researchers can gain a detailed picture of how this compound is formed, for example, by studying the mechanistic details of the Suzuki cross-coupling reaction, and how it interacts with its biological targets at a molecular level. nih.govcolab.ws

Design of Novel Bioisosteres and Constrained Analogues

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic properties. dundee.ac.ukacs.org Phenyl rings are common in pharmaceuticals but can sometimes contribute to poor solubility or metabolic instability. nih.gov

Future research could explore replacing one or both of the phenyl rings in this compound with non-classical phenyl bioisosteres such as:

Bicyclo[1.1.1]pentane (BCP)

Cubane

Bridged Piperidine (BP)

These three-dimensional scaffolds can mimic the spatial arrangement of a phenyl ring while altering properties like lipophilicity and metabolic stability, potentially leading to improved drug candidates. dundee.ac.ukacs.orgnih.gov Additionally, creating constrained analogues, where the rotation between the two rings of the biphenyl scaffold is restricted, could lead to more potent and selective compounds by locking the molecule into a bioactive conformation.

| Bioisostere Example | Potential Impact on this compound |

| Bicyclo[1.1.1]pentane (BCP) | Can improve metabolic properties and maintain potency. dundee.ac.uknih.gov |

| Cubane | May enhance in vitro potency, though metabolic stability needs careful evaluation. dundee.ac.ukacs.org |

| Heterocycles | Can be used to modulate properties like hydrogen bonding and polarity. nih.gov |

| Tetrazole | A common bioisostere for a carboxylic acid group, which could alter the acidity and binding interactions of the molecule. nih.gov |

Synergistic Approaches Combining Synthetic, Computational, and Mechanistic Studies

The integration of computational chemistry with synthetic and mechanistic studies offers a powerful, synergistic approach to drug discovery. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can predict how different derivatives of this compound might bind to a target protein. nih.govnih.gov

This in silico screening can prioritize the synthesis of the most promising compounds, saving time and resources. galaxyproject.org The synthesized compounds can then be tested experimentally to validate the computational predictions. Spectroscopic and biochemical assays can provide mechanistic insights that, in turn, can be used to refine the computational models. This iterative cycle of design, synthesis, and testing can significantly accelerate the development of new and improved molecules. nih.gov

Potential for Multidisciplinary Research Collaborations and Data Sharing Initiatives

The complexity of modern drug discovery necessitates collaboration among researchers from various disciplines, including synthetic chemistry, pharmacology, computational biology, and clinical medicine. galaxyproject.orgdatadynamicsinc.com Multidisciplinary collaborations can foster innovation by bringing diverse perspectives and expertise to bear on a research problem. humanjournals.com

Furthermore, data-sharing initiatives are becoming increasingly important for accelerating scientific progress. nih.govzamann-pharma.com Publicly accessible databases like PubChem and ChEMBL, as well as pre-competitive consortia between pharmaceutical companies, allow researchers to share chemical and biological data. nih.govfiercebiotech.com By contributing data on this compound and its analogs to such platforms, the broader scientific community can benefit from the collective knowledge, avoid redundant efforts, and more rapidly advance the discovery of new medicines. datadynamicsinc.comzamann-pharma.com

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms biphenyl connectivity and fluorine substitution patterns. The deshielding effect of fluorine on adjacent protons (e.g., para-fluoro groups) appears as distinct splitting in ¹H NMR .

- ¹⁹F NMR : Validates the presence and position of fluorine atoms (δ ≈ -110 to -120 ppm for aromatic fluorines) .

- Mass Spectrometry (HRMS) : Ensures molecular ion ([M-H]⁻) matches the theoretical mass (e.g., C₁₄H₁₀FO₂⁻: 253.0675 Da) .

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

How does fluorination at the 3'-position influence the compound’s electronic properties and bioactivity?

Advanced Research Question

Fluorine’s strong electron-withdrawing effect alters the biphenyl system’s electron density, enhancing:

- Lipophilicity : Increases membrane permeability (logP increases by ~0.5–1.0 compared to non-fluorinated analogs) .

- Metabolic Stability : Reduces oxidative metabolism via cytochrome P450 enzymes due to C-F bond strength .

- Receptor Binding : Modulates interactions with hydrophobic pockets in enzymes (e.g., cyclooxygenase-2 inhibition observed in fluorinated biphenyl acetic acid derivatives) .

Controlled studies using isosteric replacements (e.g., -Cl or -CF₃) reveal that 3'-fluoro substitution optimizes potency while minimizing toxicity .

How can researchers resolve discrepancies in reported biological activity data for fluorinated biphenyl acetic acid derivatives?

Advanced Research Question

Discrepancies often arise from:

- Substitution Patterns : Meta- vs. para-fluoro placement (e.g., 3'-fluoro vs. 4'-fluoro analogs) significantly alters bioactivity .

- Purity Issues : Trace impurities (e.g., unreacted boronic acids) can skew assays. Validate purity via HPLC (≥95% by area) and elemental analysis .

- Assay Conditions : pH-dependent solubility (pKa ~4.5 for the carboxylic acid) affects in vitro results. Use buffered solutions (pH 7.4) for consistency .

Comparative studies with standardized protocols (e.g., OECD guidelines for cytotoxicity) are recommended .

What strategies optimize the regioselective introduction of fluorine in biphenyl acetic acid derivatives?

Advanced Research Question

- Directed Ortho-Metalation : Use directing groups (e.g., -CONHR) to position fluorine via lithiation and subsequent quenching with Selectfluor® .

- Late-Stage Fluorination : Employ Pd-catalyzed C-H activation with F⁺ reagents (e.g., NFSI) to minimize side reactions .

- Protecting Group Strategy : Temporarily protect the acetic acid moiety as a tert-butyl ester during fluorination to prevent side reactions .

How do researchers assess the chemical stability of this compound under varying conditions?

Advanced Research Question

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (typically >200°C for biphenyl derivatives) .

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC; fluorinated compounds generally exhibit enhanced stability due to reduced π-π* transitions .

- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C. The acetic acid group is prone to esterification under acidic conditions but stable in neutral/basic media .

What computational methods aid in predicting the biological targets of this compound?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., COX-2 PDB: 5KIR) to predict binding affinities .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50% for optimal logP ~2.5–3.5) and blood-brain barrier penetration .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Catalyst Loading : Reduce Pd catalyst from 5 mol% (lab scale) to <1 mol% via ligand optimization (e.g., XPhos) to lower costs .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for gram-scale batches .

- Byproduct Management : Monitor Suzuki coupling byproducts (e.g., homocoupling) via in-situ GC-MS and adjust stoichiometry (aryl halide:boronic acid = 1:1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.